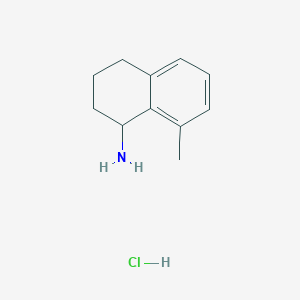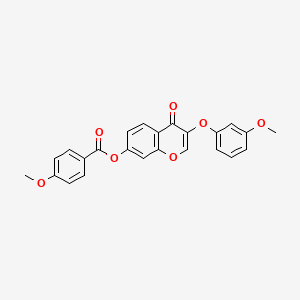![molecular formula C11H14N4O4 B2500599 1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-62-5](/img/structure/B2500599.png)
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound with a highly intricate molecular structure. This compound belongs to a class of heterocyclic organic compounds known for their diverse pharmacological and chemical properties.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target. For example, some oxadiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to antibacterial activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Based on the biological activities associated with oxadiazole and tetrahydropyrimidine, it could potentially affect pathways related to inflammation, bacterial cell wall synthesis, nerve signal transmission, malaria parasite life cycle, or cell division .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and biochemical pathways it affects. For example, if it acts as an antibacterial, it could lead to bacterial cell death by inhibiting cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through a multi-step reaction sequence:
Step 1: : Formation of the 1,3,4-oxadiazole core via the cyclization of ethoxymethyl hydrazine and an appropriate carboxylic acid derivative.
Step 2: : Alkylation of the 1,3,4-oxadiazole ring with chloromethyl methyl ether under basic conditions to introduce the ethoxymethyl group.
Step 3: : Nucleophilic substitution reaction with a suitable pyrimidine derivative to form the tetrahydropyrimidine ring, concluding with cyclization to form the final compound.
Industrial Production Methods
Scaling up the production of this compound involves optimization of the reaction parameters including temperature, solvent choice, and purification steps to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits a variety of chemical reactivity:
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethoxymethyl and pyrimidine moieties.
Reduction: : Reduction of specific functional groups, like the oxadiazole ring, can modify the compound's activity.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et₃N).
Major Products Formed
The primary products of these reactions depend on the nature of the reactants. For instance:
Oxidation can yield hydroxyl or carbonyl derivatives.
Reduction typically produces more hydrogenated and less oxygenated compounds.
Substitution reactions can introduce a variety of functional groups, altering the compound’s pharmacological profile.
Scientific Research Applications
1-{[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has broad applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential as a bioactive agent, including its antibacterial and antiviral properties.
Medicine: : Explored for therapeutic applications such as antitumor and anti-inflammatory effects.
Industry: : Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives
1,2,3,4-tetrahydropyrimidine derivatives
Unique Features
This compound's unique structure, featuring both an oxadiazole and a tetrahydropyrimidine ring, sets it apart from similar compounds. These structural motifs contribute to its distinct reactivity and diverse range of biological activities.
Properties
IUPAC Name |
1-[[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]methyl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-3-18-6-9-14-13-8(19-9)5-15-4-7(2)10(16)12-11(15)17/h4H,3,5-6H2,1-2H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQGQQCUOWGBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)CN2C=C(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)



![N-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2500524.png)
![4-{4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2500528.png)
![1-{2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2500529.png)

![(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2500532.png)




